
But-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate is a chemical compound that combines the properties of butenoic acid and glycidyl methacrylate. Butenoic acid is a mono carboxylic acid with an unbranched 4-carbon chain, while glycidyl methacrylate is an ester of methacrylic acid and glycidol, containing both an epoxide and an acrylate group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-3-enoic acid involves the decarboxylation of but-3-enoic acid and the intermediacy of isocrotonic acid in its isomerization to crotonic acid . Glycidyl methacrylate is typically synthesized through the esterification of methacrylic acid with glycidol .
Industrial Production Methods
Industrial production of glycidyl methacrylate involves the reaction of methacrylic acid with epichlorohydrin in the presence of a base, followed by dehydrochlorination . This method is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
But-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The double bond in but-3-enoic acid can be reduced to form butanoic acid.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines and thiols can open the epoxide ring.
Major Products Formed
Oxidation: Diols.
Reduction: Butanoic acid.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
But-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the production of polymers and copolymers.
Biology: Utilized in the synthesis of bioactive molecules and as a cross-linking agent in biomaterials.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical adhesives.
Industry: Employed in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of but-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate involves the reactivity of its functional groups. The epoxide group can react with nucleophiles, leading to ring-opening reactions. The acrylate group can undergo polymerization, forming cross-linked networks . These reactions are crucial for its applications in polymer chemistry and materials science.
Comparison with Similar Compounds
Similar Compounds
Methacrylic acid: Similar in structure but lacks the epoxide group.
Crotonic acid: An isomer of butenoic acid with a different double bond position.
Glycidyl acrylate: Similar to glycidyl methacrylate but with an acrylate group instead of a methacrylate group.
Uniqueness
But-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate is unique due to its combination of an epoxide and an acrylate group, making it highly versatile in various chemical reactions and applications .
Properties
CAS No. |
26660-37-7 |
|---|---|
Molecular Formula |
C11H16O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
but-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O3.C4H6O2/c1-5(2)7(8)10-4-6-3-9-6;1-2-3-4(5)6/h6H,1,3-4H2,2H3;2H,1,3H2,(H,5,6) |
InChI Key |
RYVQTKCAUUOILL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1CO1.C=CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


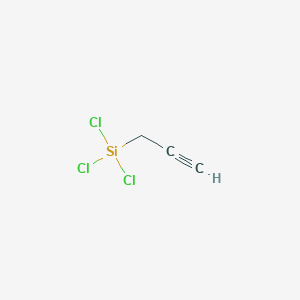
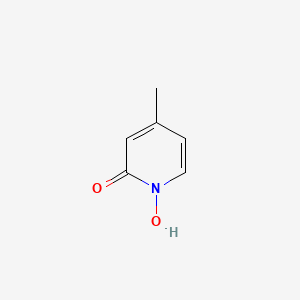

![Bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B14692551.png)
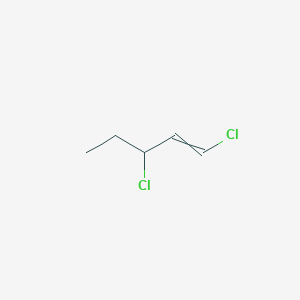
![2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]](/img/structure/B14692562.png)
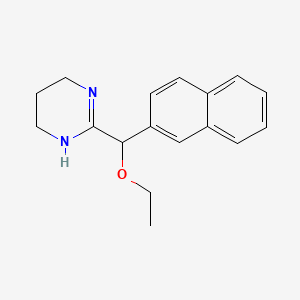
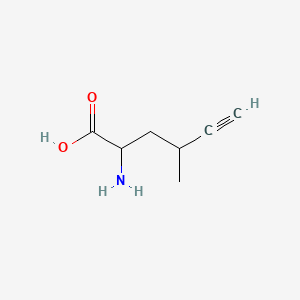
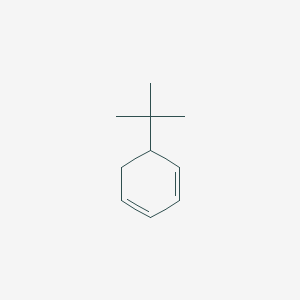
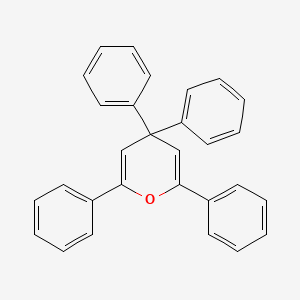
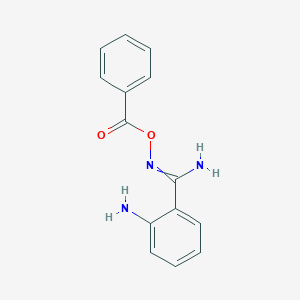
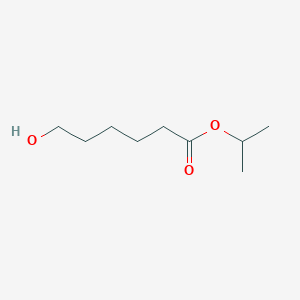
![(NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine](/img/structure/B14692618.png)
![1-Ethenylspiro[2.4]hepta-4,6-diene](/img/structure/B14692625.png)
